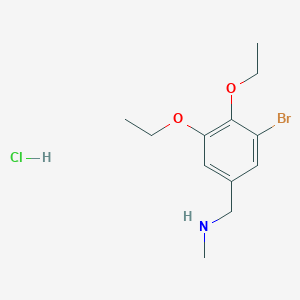![molecular formula C15H24BrClN2O2 B4149307 N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4149307.png)
N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Overview
Description
N’-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with allyloxy, bromo, and methoxy groups, and is linked to a dimethyl-1,2-ethanediamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 4-hydroxy-3-bromo-5-methoxybenzaldehyde, undergoes an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde.
Reductive Amination: The benzyl intermediate is then subjected to reductive amination with N,N-dimethyl-1,2-ethanediamine in the presence of a reducing agent like sodium triacetoxyborohydride to form the desired amine.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the allylation and reductive amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom using reagents like palladium on carbon and hydrogen gas.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride.
Major Products
Epoxide: Formed from the oxidation of the allyloxy group.
Aldehyde: Formed from further oxidation of the epoxide.
Substituted Derivatives: Formed from nucleophilic substitution of the bromo group.
Scientific Research Applications
N’-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzyl derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can interact with hydrophobic pockets, while the allyloxy and methoxy groups can form hydrogen bonds with amino acid residues. The dimethyl-1,2-ethanediamine moiety can chelate metal ions, potentially inhibiting metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1-butanamine hydrochloride
- N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride
- N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1-phenylethanamine hydrochloride
Uniqueness
N’-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific substitution pattern and the presence of the dimethyl-1,2-ethanediamine moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2.ClH/c1-5-8-20-15-13(16)9-12(10-14(15)19-4)11-17-6-7-18(2)3;/h5,9-10,17H,1,6-8,11H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROSTALEOHTWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C(=C1)Br)OCC=C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B4149238.png)


![4-[(cyclopentylamino)methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B4149249.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4149256.png)
![2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride](/img/structure/B4149264.png)
![N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B4149276.png)
![2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B4149287.png)
![2-[(4-Cyclopentyloxy-3-iodo-5-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4149293.png)
![N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride](/img/structure/B4149294.png)
![1-(1-adamantyl)-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4149305.png)

![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methyl-1-propanamine hydrochloride](/img/structure/B4149336.png)
